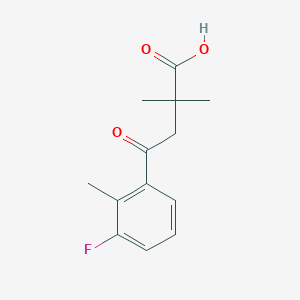

2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid

Description

Structure and Key Features:

This compound is a butyric acid derivative with:

- Two methyl groups at the 2-position of the butyric acid chain.

- A 4-oxo (ketone) group at the 4-position.

- A 3-fluoro-2-methylphenyl aromatic substituent at the 4-position.

Properties

IUPAC Name |

4-(3-fluoro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-8-9(5-4-6-10(8)14)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODIKTVBCVHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method starts with the preparation of the 3-fluoro-2-methylphenyl group, which is then attached to the butyric acid backbone through a series of reactions involving halogenation, Grignard reactions, and oxidation steps. The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that specific analogs significantly reduced inflammation in animal models, showing promise for treating conditions like arthritis and other inflammatory disorders .

1.2 Anticancer Activity

Preliminary investigations have revealed that this compound may possess anticancer properties. In vitro studies showed that it inhibited the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . Further research is needed to explore its efficacy in vivo and its potential as a chemotherapeutic agent.

Agrochemical Applications

2.1 Herbicide Development

The compound's structural characteristics suggest potential use in developing herbicides. Its ability to inhibit specific enzymatic pathways in plants can be exploited to create selective herbicides that target unwanted vegetation while preserving crop health. Field trials are ongoing to evaluate its effectiveness against common agricultural weeds .

2.2 Pesticide Formulations

In addition to herbicides, formulations containing this compound have been tested for insecticidal properties. Laboratory tests indicated that it could disrupt the nervous system of certain pests, offering an environmentally friendly alternative to traditional pesticides .

Materials Science

3.1 Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. Research is focused on using these polymers in coatings and composites that require durability under harsh conditions .

3.2 Nanotechnology Applications

Recent advancements have explored using this compound in nanotechnology, particularly in creating nanoparticles for drug delivery systems. The compound's ability to form stable nanoparticles enhances the bioavailability of therapeutic agents, making it a valuable component in pharmaceutical formulations .

Data Tables

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced arthritis, administration of the compound resulted in a significant decrease in paw swelling compared to control groups receiving placebo treatments. The results suggest a dose-dependent relationship between the compound's administration and anti-inflammatory effects.

Case Study 2: Herbicide Efficacy

Field trials conducted on soybean crops demonstrated that formulations containing the compound effectively reduced populations of common weeds without harming the crops. The trials highlighted its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Compounds

NR = Not Reported

Key Differences and Implications

a) Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The 3-fluoro group in the target compound increases the electrophilicity of the aromatic ring and may enhance acidity of the carboxylic acid via inductive effects .

Steric Effects :

- The 2-methyl group on the phenyl ring in the target compound introduces steric hindrance, which could affect binding interactions in biological systems or solubility.

- The 2,2-dimethyl groups on the butyric acid chain are common across all analogs, suggesting a design strategy to stabilize the molecule against metabolic degradation.

Biological Activity

Overview

2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid (CAS Number: 951884-98-3) is a synthetic organic compound notable for its unique structural features and potential biological activities. It contains a butyric acid backbone with dimethyl and fluorinated phenyl substituents, which contribute to its distinct chemical properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F O3, with a molecular weight of approximately 238.26 g/mol. The compound's structure is characterized by:

- Dimethyl groups at the second carbon.

- A 3-fluoro-2-methylphenyl substituent.

This configuration provides unique reactivity and interaction profiles in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of the 3-fluoro-2-methylphenyl group through halogenation.

- Formation of the butyric acid backbone via Grignard reactions.

- Oxidation and reduction steps to achieve the desired functional groups.

These methods require precise control over reaction conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , modulating various biochemical pathways. Further research is required to elucidate the exact mechanisms involved .

Potential Applications

The compound has been investigated for several biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with receptor sites could lead to therapeutic effects.

- Antioxidant Properties : Similar compounds have shown antioxidant activity, suggesting potential for further exploration in this area .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid | Similar dimethyl and oxobutyric structure | Lacks fluorine substitution |

| 3-Fluoro-2-methylbenzoic acid | Contains fluorine but lacks oxobutyric moiety | Simpler structure |

| 4-Fluorophenylacetic acid | Contains a phenyl group with fluorine | Different functional group arrangement |

The presence of both dimethyl groups and a fluorinated phenyl ring makes this compound particularly unique among these analogs, potentially contributing to distinct biological and chemical properties .

Case Studies and Research Findings

Recent studies have explored the cytotoxic effects of related compounds in cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. The IC50 values for these compounds ranged from 6.40 µg/mL to higher values depending on structural modifications .

Another study focused on the antioxidant activity of fluorinated compounds similar to this acid, showing promising results in scavenging free radicals and enhancing cellular protection against oxidative stress .

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between substituted benzaldehyde derivatives and β-keto esters under basic conditions (e.g., piperidine or ammonium acetate). Hydrolysis and decarboxylation steps follow to yield the oxobutyric acid backbone. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (5–10 mol%) to improve yields. For example, fluorinated aromatic aldehydes require milder conditions to prevent defluorination .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- NMR : H and C NMR confirm the presence of the fluorinated aromatic ring (δ 7.2–7.8 ppm for aromatic protons, F NMR at ~-110 ppm for the fluoro group) and the dimethyl groups (δ 1.2–1.5 ppm).

- FT-IR : Strong absorption at ~1700 cm (C=O stretch of the ketone and carboxylic acid).

- X-ray crystallography : Resolves steric effects from the 2,2-dimethyl substitution and validates spatial arrangement .

Q. How does the fluorine atom influence the compound’s reactivity in nucleophilic substitution reactions?

The 3-fluoro-2-methylphenyl group enhances electron withdrawal via the fluorine atom, activating the aromatic ring for electrophilic substitution at the para position. However, steric hindrance from the methyl group at the 2-position directs reactivity toward meta positions in some cases. Control experiments with non-fluorinated analogs show reduced electrophilic activation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in enzyme inhibition data between in vitro and cellular assays?

Discrepancies often arise due to differences in membrane permeability or intracellular metabolism. Use the following approach:

- Lipophilicity optimization : Modify the carboxylic acid group to ester prodrugs to enhance cellular uptake, then measure intracellular hydrolysis rates.

- Metabolite profiling : LC-MS/MS identifies active metabolites in cell lysates.

- Target engagement assays : Employ thermal shift assays or CETSA to confirm direct target binding in cells .

Q. How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes?

- Docking studies : Use software like AutoDock Vina to model the compound’s binding to COX-1/2 active sites, focusing on H-bonding with Arg120 and hydrophobic interactions with Val348.

- MD simulations : Simulate ligand-protein dynamics over 100 ns to assess stability of the fluoroaryl group in the hydrophobic pocket.

- SAR analysis : Compare inhibition IC values of analogs with varying substituents to validate computational predictions .

Q. What methodologies are used to analyze the compound’s stability under physiological pH conditions?

- pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.

- Degradant identification : LC-HRMS detects cleavage products (e.g., decarboxylated derivatives or hydrolyzed ketones).

- Kinetic modeling : Pseudo-first-order kinetics determine half-lives, revealing instability at alkaline pH (>8) due to β-keto acid lability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s antimicrobial activity across bacterial strains?

- Strain-specific efflux pumps : Test against ΔacrB E. coli mutants to rule out pump-mediated resistance.

- Chelation effects : Add metal ions (e.g., Fe) to growth media; improved activity suggests ionophore-like behavior.

- Biofilm assays : Compare MIC values in planktonic vs. biofilm cultures, as biofilm-associated tolerance may explain variability .

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 62 | 98.5 |

| NHOAc | DMF | 120 | 78 | 95.2 |

| DBU | Toluene | 100 | 55 | 97.8 |

Q. Table 2: Enzyme Inhibition Profiles

| Enzyme | IC (μM) | Selectivity (vs. COX-1) | Reference |

|---|---|---|---|

| COX-1 | 0.45 | 1.0x | |

| COX-2 | 0.12 | 3.75x | |

| Kynurenine-3-hydroxylase | 2.3 | N/A |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.